Methyl 4-aminopyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis. It is recognized for its potential as a building block in the synthesis of various biologically active compounds, including pharmaceuticals. This compound is classified as an amino carboxylate and is characterized by its unique structural features that facilitate diverse chemical reactions.
Methyl 4-aminopyrimidine-5-carboxylate has the chemical formula CHNO and a molecular weight of 153.14 g/mol. It is registered under the CAS number 714975-53-8 and can be sourced from various chemical suppliers for research purposes . The compound falls under the category of heterocyclic compounds, specifically pyrimidines, which are six-membered aromatic rings containing nitrogen atoms.
The synthesis of methyl 4-aminopyrimidine-5-carboxylate can be achieved through several methods, with one common approach involving the reaction of 4-aminopyrimidine with methyl chloroformate. The process typically follows these technical steps:
In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Continuous flow reactors may be utilized to enhance efficiency and scalability.
Methyl 4-aminopyrimidine-5-carboxylate can participate in various chemical reactions, including:
The reactions yield various derivatives based on the reaction conditions and reagents used, including nitro derivatives from oxidation and alcohol derivatives from reduction.
The mechanism of action of methyl 4-aminopyrimidine-5-carboxylate primarily revolves around its ability to interact with biological targets through its amino and carboxylate functional groups. These interactions are crucial in drug design, particularly in developing compounds that target specific enzymes or receptors involved in disease processes.
Methyl 4-aminopyrimidine-5-carboxylate has several scientific applications:
Cyclocondensation reactions represent the cornerstone of pyrimidine ring construction for synthesizing methyl 4-aminopyrimidine-5-carboxylate. These methods typically involve the reaction of β-dicarbonyl compounds or their equivalents with N–C–N building blocks like amidines, guanidines, or urea derivatives. A prominent example is the Biginelli-like three-component condensation, where ethyl acetoacetate, aldehydes, and urea derivatives assemble dihydropyrimidinone scaffolds that undergo dehydrogenation and functional group manipulation to yield target structures [10].
A highly efficient pathway employs amidoxime intermediates (e.g., 17 from hydroxylamine-carbonitrile additions) in cascade reactions with acetylenedicarboxylates. Microwave-assisted Claisen rearrangement of intermediates like 18 generates dihydroxypyrimidine methyl carboxylates (13), which serve as direct precursors to 4-aminopyrimidine carboxylates through regioselective amination . This method achieves yields of >75% under optimized conditions (toluene, 110°C, 8h) while minimizing positional isomer formation. Modifying the carbonitrile component (16) allows extensive R1 diversification at the pyrimidine C4 position, demonstrating the versatility of this cyclocondensation strategy .
Table 1: Cyclocondensation Routes to Pyrimidine Carboxylate Cores
Precursors | Conditions | Intermediate | Final Product | Yield (%) |
---|---|---|---|---|
Amidoxime 17 + DMAD | Microwave, Claisen rearrangement | DHP ester 13 | Hydrolyzed acid 14 | 65-89 |
Ethyl acetoacetate + aldehyde + thiourea | Solvent-free, Δ | Dihydropyrimidine | Oxidized/Aminated derivative | 50-70 |
Malononitrile + guanidine | EtOH, reflux | 4-Aminopyrimidine-5-carbonitrile | Hydrolysis/esterification | 60-75 |
Palladium and platinum catalysis enables convergent routes to functionalized pyrimidine carboxylates. A significant advancement involves the metal-mediated self-assembly of methyl 4-aminopyrimidine-5-carboxylate with isocyanides, forming luminescent PdII and PtII complexes featuring C,N-cyclometalated acyclic diaminocarbene (ADC) ligands. This one-pot reaction proceeds in chloroform at 20–25°C, yielding ADC derivatives (4, 5) that spontaneously deprotonate to 6 and 7 under reflux (77–79% yield). Further reaction with additional aminopyrimidine carboxylate forms bis-cyclometalated complexes (8, 9) in 88–95% yield [6].
Copper-catalyzed Ullmann-type couplings facilitate C–N bond formation at the C4 position. For example, methyl 4-chloropyrimidine-5-carboxylate undergoes amination with aqueous ammonia using CuI/L-proline catalyst in DMSO at 90°C, achieving >85% conversion to the 4-amino product. Key advantages include:
Solvent-free methodologies significantly enhance the sustainability profile of methyl 4-aminopyrimidine-5-carboxylate synthesis. Microwave irradiation accelerates key cyclocondensation steps while eliminating volatile organic solvents:
Mechanochemical methods demonstrate particular efficacy for N-alkylation reactions. Potassium carbonate-assisted grinding of pyrimidine carboxylate salts with alkyl halides in a planetary mill achieves 90–95% conversion within 30 minutes, compared to <50% conversion in solution-phase reactions at room temperature. This technique avoids polar aprotic solvents like DMF or NMP while maintaining excellent regiocontrol [10].
Table 2: Solvent-Free Optimization of Key Reactions
Reaction Type | Standard Conditions | Solvent-Free Protocol | Improvement Factor |
---|---|---|---|
Cyclocondensation | Toluene, 110°C, 8h | Microwave, 150W, 15 min | 32x faster |
Esterification | DCM, reflux, 24h | SiO2-supported, RT, 2h | 12x faster, 99% purity |
N-Alkylation | DMF, K2CO3, 80°C, 12h | Ball milling, K2CO3, 30 min | 24x faster, no solvent |
Scale-up of methyl 4-aminopyrimidine-5-carboxylate production faces three primary challenges: purification bottlenecks, exothermicity management, and regioisomer contamination. Traditional batch processes suffer from:
Innovative solutions include:
Table 3: Industrial Process Metrics Comparison
Parameter | Batch Process | Optimized Continuous Process | Improvement |
---|---|---|---|
Cycle time | 48–72 hours | 3–5 hours | 14x faster |
E-factor* | 45 (kg waste/kg product) | 8 | 82% reduction |
Isomeric purity | 92–95% | >99.5% | Meets ICH Q3A requirements |
Thermal risk profile | High (adiabatic ΔT > 100°C) | Low (ΔT < 15°C per reactor stage) | Inherently safer |
E-factor = total waste mass / product mass*
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7